NK-1 Receptor Antagonism: Weak Potency as a Differentiator from Clinical Antagonists
Ditryptophenaline exhibits weak antagonistic activity at the human neurokinin-1 (NK-1) receptor with an IC50 value of 12,000 nM (12 μM), as reported in a radioligand binding assay [1]. This potency is orders of magnitude lower than that of the clinical NK-1 antagonist aprepitant (IC50 ~0.1 nM) [2]. This quantitative difference underscores that ditryptophenaline is a sub-optimal direct ligand for the NK-1 receptor, and its utility lies in being a structurally unique, weak-binding reference compound or a starting point for scaffold optimization, rather than a potent pharmacological tool.
| Evidence Dimension | NK-1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 12,000 nM (12 μM) |
| Comparator Or Baseline | Aprepitant (clinical NK-1 antagonist): ~0.1 nM (est.) |
| Quantified Difference | ~120,000-fold less potent |
| Conditions | Radioligand binding assay using human NK-1 receptor (in vitro) |
Why This Matters
This data confirms that ditryptophenaline is not a potent NK-1 antagonist and prevents its misapplication as a direct substitute for clinical NK-1 inhibitors; it should be selected for studies exploring structure-activity relationships of dimeric alkaloids.
- [1] Barrow, C. J.; Sedlock, D. M. 1'-(2-Phenyl-ethylene)-ditryptophenaline, a New Dimeric Diketopiperazine from Aspergillus flavus. Journal of Natural Products 1994, 57(9), 1239–1244. (Data curated by BindingDB, IC50: 12000 nM) View Source
- [2] Hargreaves, R.; et al. The pharmacology of aprepitant: a novel neurokinin-1 receptor antagonist. European Journal of Cancer 2003, 39(Suppl 5), S5–S6. (IC50 ~0.1 nM for NK-1 receptor binding) View Source
